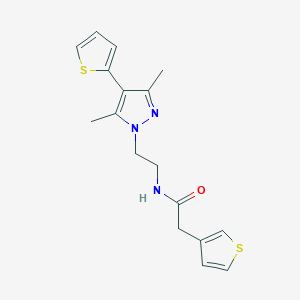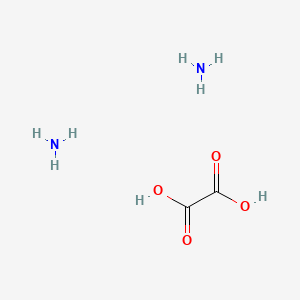
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as HPPS, is a sulfonamide compound that has been widely studied for its potential use in scientific research. HPPS has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Applications De Recherche Scientifique
Antitumor Activity and Cell Cycle Inhibition
Compounds from sulfonamide-focused libraries, including derivatives similar to "N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide," have been evaluated for their antitumor properties. Notably, specific sulfonamides have been identified as potent cell cycle inhibitors and have shown preliminary clinical activities, indicating their potential as oncolytic agents. These findings are supported by studies that employed high-density oligonucleotide microarray analysis to characterize these compounds based on gene expression changes, illuminating drug-sensitive cellular pathways (Owa et al., 2002).
Photodynamic Therapy for Cancer Treatment
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown significant promise in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancements through Receptor Antagonism
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide derivatives have been investigated for their potential in cognitive enhancement. Studies focusing on SB-399885, a compound with similar sulfonamide linkage, have demonstrated its efficacy as a selective 5-HT6 receptor antagonist, showing improvements in cognitive functions in animal models. This suggests the utility of sulfonamide compounds in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Propriétés
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13-11-17(23-3)18(12-14(13)2)24(21,22)19-10-9-16(20)15-7-5-4-6-8-15/h4-8,11-12,16,19-20H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMENQFFEQYOCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)
![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)
![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2365286.png)
![3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365289.png)
![benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2365291.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)


![N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2365299.png)